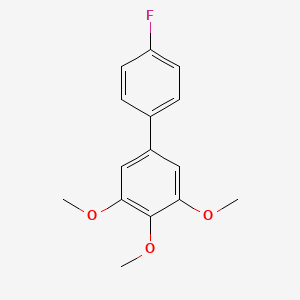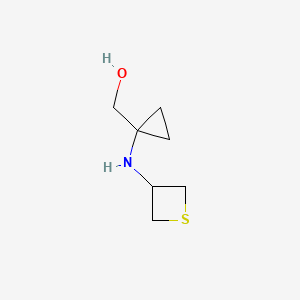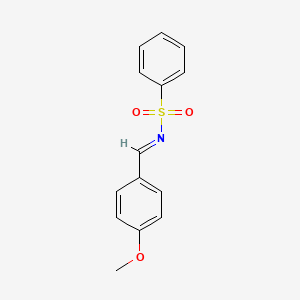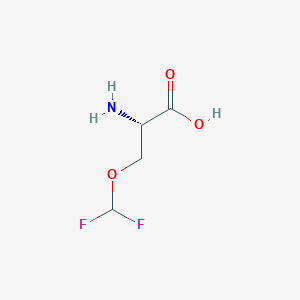
(S)-2-amino-3-difluoromethoxy-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Difluoromethyl)-L-serine: is a fluorinated amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. The incorporation of fluorine atoms into organic molecules often results in enhanced metabolic stability, bioavailability, and lipophilicity, making such compounds valuable in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(Difluoromethyl)-L-serine typically involves the introduction of the difluoromethyl group into the serine backbone. One common method is the difluoromethylation of serine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of O-(Difluoromethyl)-L-serine often employs scalable difluoromethylation techniques. These methods include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the serine substrate. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: O-(Difluoromethyl)-L-serine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Applications De Recherche Scientifique
O-(Difluoromethyl)-L-serine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of O-(Difluoromethyl)-L-serine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biological processes and pathways, making the compound a valuable tool in drug discovery .
Comparaison Avec Des Composés Similaires
O-(Trifluoromethyl)-L-serine: Another fluorinated serine derivative with similar properties but different reactivity.
O-(Methyl)-L-serine: A non-fluorinated analog that lacks the enhanced properties conferred by the difluoromethyl group.
Uniqueness: O-(Difluoromethyl)-L-serine is unique due to its difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C4H7F2NO3 |
|---|---|
Poids moléculaire |
155.10 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(difluoromethoxy)propanoic acid |
InChI |
InChI=1S/C4H7F2NO3/c5-4(6)10-1-2(7)3(8)9/h2,4H,1,7H2,(H,8,9)/t2-/m0/s1 |
Clé InChI |
RVEKWELYJPXRIG-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)OC(F)F |
SMILES canonique |
C(C(C(=O)O)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B12993191.png)
![7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)
![tert-Butyl 5-(4-fluoro-2-hydroxyphenyl)-2-oxo-1,3,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12993212.png)
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12993216.png)
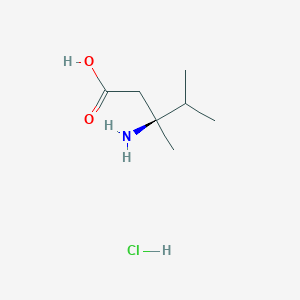
![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)
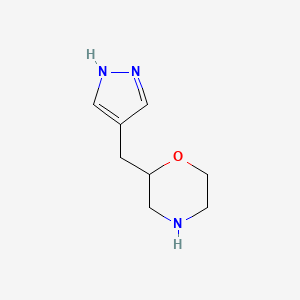
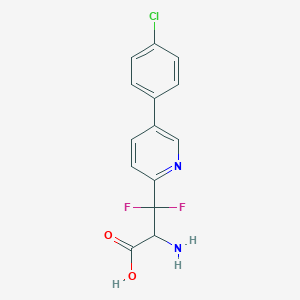
![(7-Azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B12993254.png)
![4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B12993257.png)

